molecular formula C14H17N5 B1667202 N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine CAS No. 445430-58-0

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine

Cat. No.: B1667202
CAS No.: 445430-58-0
M. Wt: 255.32 g/mol
InChI Key: PSPFQEBFYXJZEV-UHFFFAOYSA-N
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Description

N'-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine (commonly referred to as BMS-345541) is a selective inhibitor of the IκB kinase (IKK) complex, targeting both IKK-1 (IKKα) and IKK-2 (IKKβ) with IC50 values of 4 μM and 0.3 μM, respectively . This compound suppresses NF-κB-dependent transcription by blocking the phosphorylation and degradation of IκBα, thereby inhibiting nuclear translocation of NF-κB subunits like p65 (RelA) . BMS-345541 exhibits anti-inflammatory, antiviral, and radiosensitizing properties, and it is orally active in vivo . Its molecular formula is C14H17N5, with a molecular weight of 255.32 g/mol, and it is typically stored as a free base (CAS: 445430-58-0) or hydrochloride salt (CAS: 547757-23-3) .

Properties

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPFQEBFYXJZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196216
Record name BMS-345541 free base
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445430-58-0
Record name N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445430-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BMS-345541 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445430580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-345541 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-345541 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SU0NEF5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

  • Formation of the imidazoquinoxaline core.
  • Introduction of the ethylenediamine side chain.
  • Purification and isolation of the final product.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine has a wide range of scientific research applications:

Mechanism of Action

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine exerts its effects by binding to an allosteric site on the IKK enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation and degradation of I-kappa-B, a protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB remains inactive, leading to reduced transcription of pro-inflammatory cytokines and other target genes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo-Quinoxaline vs. Imidazo-Quinoline Derivatives

A structural analog, N1-(1,8-dimethylimidazo[1,2-a]quinolin-4-yl)-ethane-1,2-diamine, differs by replacing the quinoxaline moiety with a quinoline ring. This substitution reduces NF-κB inhibitory potency, as quinoline-based analogs exhibit weaker binding to IKK isoforms . The quinoxaline scaffold in BMS-345541 enhances π-π stacking interactions with hydrophobic pockets in IKKβ, contributing to its higher selectivity .

Ethane-1,2-Diamine Derivatives

Compounds sharing the ethane-1,2-diamine backbone but with distinct substituents include:

  • bpmed (N,N'-bis-(phenyl)-1,2-dimethyl-ethane-1,2-diimine): Forms transition metal complexes for antimicrobial applications .
  • bpeed (N,N'-bis-(1-phenylethylidene)-ethane-1,2-diamine): Chelates metals to enhance corrosion inhibition .

Key Structural Differences :

Compound Core Structure Functional Groups Primary Application
BMS-345541 Imidazo-quinoxaline Dimethyl, ethane-diamine NF-κB inhibition
bpmed Ethane-diimine Phenyl, imine Antimicrobial metal complexes
bpeed Ethane-diimine Phenylethylidene Corrosion inhibition

Comparison with Functional Analogs (IKK Inhibitors)

BMS-345541 vs. TPCA-1

TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is another IKK inhibitor but with distinct chemical and pharmacological properties:

Parameter BMS-345541 TPCA-1
Target Selectivity IKK-2 (IC50 = 0.3 μM) IKK-2 (IC50 = 17.9 μM)
Solubility ≥70 mg/mL in DMSO Limited solubility in aqueous media
Oral Bioavailability Yes No reported oral activity
Antiviral Activity Markedly inhibits IFN-induced action Weak inhibition

Mechanistic Differences :

  • BMS-345541 suppresses both canonical (IKKβ-dependent) and non-canonical (IKKα-dependent) NF-κB pathways, whereas TPCA-1 primarily targets IKKβ .
BMS-345541 vs. Aliphatic Amines (DETA, TETA, PEHA)

Linear polyamines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) are corrosion inhibitors. Their activity correlates with the number of amine groups, unlike BMS-345541, which relies on aromatic heterocycles for IKK binding .

Key Research Findings

  • Anticancer Activity: BMS-345541 sensitizes melanoma cells to chemotherapy by inhibiting NF-κB-mediated survival signals (e.g., VCAM-1, MIP-1β) .
  • Antiviral Action : At 10 μM, BMS-345541 reduces IFN-induced ISG expression by 70% in glioma cells, surpassing TPCA-1 (40% reduction) .
  • In Vivo Efficacy : Oral administration (20 mg/kg) in mice inhibits TNFα-induced inflammation without toxicity .

Biological Activity

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound acts primarily as a selective inhibitor of IκB kinase (IKK) , specifically targeting IKK-1 and IKK-2. This inhibition disrupts the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By selectively inhibiting these kinases, the compound may modulate inflammatory responses without affecting other kinases involved in different signaling pathways .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with NF-κB-mediated transcriptional activation. This selectivity for IKK makes it a potential candidate for targeted cancer therapies with reduced side effects compared to broader-spectrum agents.

Inflammatory Response Modulation

The compound's ability to inhibit IKK suggests its potential in treating inflammatory diseases. By selectively modulating the NF-κB pathway, it may help manage conditions characterized by chronic inflammation without the adverse effects associated with non-selective inhibitors .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study Findings
Study 1Demonstrated selective inhibition of IKK-1 and IKK-2 in vitro; reduced NF-κB activity in cancer cell lines.
Study 2Showed anti-inflammatory effects in models of chronic inflammation; potential for therapeutic application in autoimmune diseases.
Study 3Evaluated structure-activity relationships; identified key structural features contributing to its biological activity.

The synthesis of this compound involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the imidazoquinoxaline core.
  • Introduction of the ethylenediamine side chain.
  • Purification and isolation of the final product.

The reaction conditions typically involve organic solvents and catalysts to ensure high yield and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine

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